Lasiodine A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

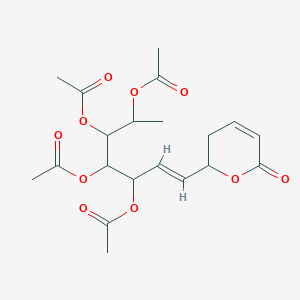

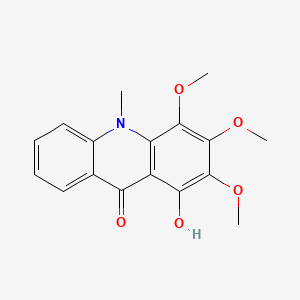

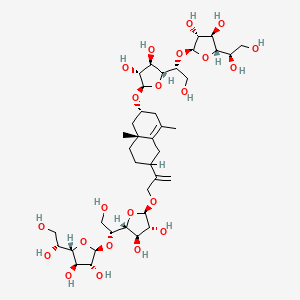

Lasiodine A is a depsipeptide.

Aplicaciones Científicas De Investigación

Antiproliferative Effects in Cancer Treatment

Lasiodine A, a compound from Rabdosia serra, has shown potential in treating nasopharyngeal carcinoma. It inhibits cell viability and migration, induces apoptosis, and modulates multiple signaling pathways. Specifically, it activates the Apaf-1/caspase-dependent apoptotic pathways and suppresses the AKT/MAPK and COX-2/NF-κB signaling pathways, suggesting its promise as a natural compound for cancer prevention and treatment (Lin et al., 2014).

Radioiodine Therapy in Hyperthyroidism

Lasiodine A has been implicated in studies exploring the effects of radioiodine therapy for hyperthyroidism. One study investigated its course after radioiodine therapy in Graves' ophthalmopathy, showing improvement in exophthalmometer readings, palpebral aperture width, diplopia scores, and clinical activity score (Perros et al., 2005). Another study focused on reducing histopathological changes in lacrimal glands caused by radioiodine, finding lycopene as a potential inhibitor of these changes (Acar et al., 2014).

Cancer Incidence and Mortality Post-Radioiodine Treatment

Research on cancer incidence and mortality following radioiodine treatment for hyperthyroidism has been critical. One study found a decreased overall cancer incidence and mortality post-radioiodine treatment, providing reassurance about its safety. The study did note increased risks for small bowel and thyroid cancers, although the absolute risk remains low (Franklyn et al., 1999).

Application in Treatment of Substance Use Disorders

Lasiodine A's relevance extends to the treatment of substance use disorders (SUDs). A review highlighted the potential of chemical interventions for overdose reversal, opioid use disorder treatment, and alternatives for pain management, emphasizing the urgent need for innovative scientific intervention in addressing the opioid crisis (Olson et al., 2018).

Hyperthyroidism Treatment Enhancement

Research has also focused on enhancing the effectiveness of hyperthyroidism treatment with radioactive iodine. A study found that pretreatment with recombinant human thyrotropin significantly enhances thyroid radioiodide uptake in nontoxic nodular goiter, suggesting improved treatment outcomes with lower doses of radioactive iodine (Huysmans et al., 2000).

Propiedades

Número CAS |

22326-90-5 |

|---|---|

Fórmula molecular |

C39H49N5O7 |

Peso molecular |

699.8 g/mol |

Nombre IUPAC |

[(1S,2R)-2-[[2-[[(2R,3S)-2-(dimethylamino)-3-hydroxy-3-phenylpropanoyl]amino]-3-methylbut-2-enoyl]amino]-3-[[(Z)-2-(4-hydroxyphenyl)ethenyl]amino]-3-oxo-1-phenylpropyl] (2S)-3-methyl-2-(methylamino)butanoate |

InChI |

InChI=1S/C39H49N5O7/c1-24(2)30(42-38(49)33(44(6)7)34(46)27-14-10-8-11-15-27)37(48)43-32(36(47)41-23-22-26-18-20-29(45)21-19-26)35(28-16-12-9-13-17-28)51-39(50)31(40-5)25(3)4/h8-23,25,31-35,40,45-46H,1-7H3,(H,41,47)(H,42,49)(H,43,48)/b23-22-/t31-,32+,33+,34-,35-/m0/s1 |

Clave InChI |

HXLYZPGZSZWTSW-ISFPBDNKSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)O[C@@H](C1=CC=CC=C1)[C@H](C(=O)N/C=C\C2=CC=C(C=C2)O)NC(=O)C(=C(C)C)NC(=O)[C@@H]([C@H](C3=CC=CC=C3)O)N(C)C)NC |

SMILES |

CC(C)C(C(=O)OC(C1=CC=CC=C1)C(C(=O)NC=CC2=CC=C(C=C2)O)NC(=O)C(=C(C)C)NC(=O)C(C(C3=CC=CC=C3)O)N(C)C)NC |

SMILES canónico |

CC(C)C(C(=O)OC(C1=CC=CC=C1)C(C(=O)NC=CC2=CC=C(C=C2)O)NC(=O)C(=C(C)C)NC(=O)C(C(C3=CC=CC=C3)O)N(C)C)NC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[2-hydroxy-3,4-dimethoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B1235708.png)

![(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B1235710.png)

![(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,22,23-heptol](/img/structure/B1235711.png)

![3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl](/img/structure/B1235718.png)

![Methyl (2E)-2-(10,13-dimethyl-11-oxo-3-pyrrolidin-1-yl-2,7,8,9,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ylidene)acetate](/img/structure/B1235725.png)